3-ETHOXYPROPANAL
Overview
Description
3-ETHOXYPROPANAL: is an organic compound with the molecular formula C5H10O2 . It is also known by other names such as β-Ethoxypropionaldehyde diethyl acetal and Propionaldehyde, 3-ethoxy-, diethyl acetal . This compound is characterized by its aldehyde functional group and an ethoxy group attached to the third carbon atom in the propionaldehyde chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-ETHOXYPROPANAL can be synthesized through various methods. One common method involves the hydroformylation of ethyl vinyl ether using a rhodium catalyst. The reaction conditions typically include a temperature of 90°C, a pressure of 22502.3 Torr, and a solvent such as toluene .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation process, which involves the reaction of ethyl vinyl ether with carbon monoxide and hydrogen in the presence of a rhodium catalyst. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-ETHOXYPROPANAL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) are commonly used.
Major Products Formed:
Oxidation: The major product is 3-ethoxypropionic acid.
Reduction: The major product is 3-ethoxypropanol.
Substitution: The major products depend on the nucleophile used but can include various substituted propionaldehydes.
Scientific Research Applications
Chemistry: 3-ETHOXYPROPANAL is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a reagent in the synthesis of biologically active molecules.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-ETHOXYPROPANAL involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The ethoxy group can also participate in substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
3-Hydroxypropionaldehyde: Similar in structure but contains a hydroxyl group instead of an ethoxy group.
3-Methoxypropionaldehyde: Contains a methoxy group instead of an ethoxy group.
Propionaldehyde: Lacks the ethoxy group and is a simpler aldehyde.
Uniqueness: 3-ETHOXYPROPANAL is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-ethoxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-7-5-3-4-6/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSGQXSDRYHVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950772 | |
Record name | 3-Ethoxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-85-1, 63918-98-9 | |
Record name | 3-Ethoxypropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2806-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionaldehyde, 3-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionaldehyde, ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063918989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-ETHOXYPROPANAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethoxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxypropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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